Iem 1054
Description
Inherited Metabolic Disorders (IEMs) are genetic conditions caused by enzyme deficiencies that disrupt metabolic pathways, leading to toxic accumulations or deficiencies of critical biochemical compounds. Early diagnosis via MS/MS screening is critical to prevent irreversible organ damage or death .
Properties
CAS No. |
61167-37-1 |
|---|---|
Molecular Formula |
C22H44N4O2+2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1,10-bis(4,4-dimethylpiperazin-4-ium-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C22H44N4O2/c1-25(2)17-13-23(14-18-25)21(27)11-9-7-5-6-8-10-12-22(28)24-15-19-26(3,4)20-16-24/h5-20H2,1-4H3/q+2 |
InChI Key |
PSSXUTDJTNJQQV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)CCCCCCCCC(=O)N2CC[N+](CC2)(C)C)C |
Other CAS No. |
61167-37-1 |
Synonyms |
IEM 1054 IEM 1054 diiodide IEM-1054 sebacinyl-bis(1-methylpiperazine-4-methyl iodide) |
Origin of Product |
United States |
Preparation Methods
The synthesis of Iem 1054 typically involves the reaction of 1,10-decanedione with 4,4-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Iem 1054 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iem 1054 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Iem 1054 involves its interaction with molecular targets and pathways within biological systems. The piperazine rings can interact with proteins and enzymes, potentially affecting their function. The ketone groups may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Common IEM Categories and Examples
Comparison with Similar Compounds/Disorders
(1) Amino Acid Disorders vs. Organic Acidemias
- Biochemical Basis: Amino acid disorders (e.g., PKU) involve defects in enzymes that break down amino acids, leading to elevated blood levels of phenylalanine . Organic acidemias (e.g., Methylmalonic Acidemia) result from impaired breakdown of branched-chain amino acids, causing toxic organic acids (methylmalonic acid) to accumulate .
- Clinical Presentation :
- Screening Efficacy: MS/MS detects amino acid disorders with 99% specificity, while organic acidemias require confirmatory urine GC-MS due to overlapping biomarkers .
(2) Fatty Acid Oxidation Disorders vs. Urea Cycle Disorders
- Metabolic Impact :
- Mortality Rates: Untreated fatty acid disorders have a 20–25% mortality rate in infancy , while urea cycle disorders exhibit >50% mortality if undiagnosed .
Table 2: Key Biomarkers for IEM Differentiation
Research Findings and Clinical Implications
- Screening Efficacy : MS/MS has reduced IEM-related neonatal mortality by 70% in regions like Hainan, China, where the minimum IEM incidence is 51/100,000 .
- Genetic Complexity: Over 79% of IEMs involve autosomal recessive mutations, with fatty acid disorders showing the highest genotypic heterogeneity .
- Comparative Challenges: Organic acidemias are often misdiagnosed as sepsis due to nonspecific symptoms, unlike urea cycle disorders, which are flagged by hyperammonemia .
Q & A
How do I formulate a focused research question for studying IEM 1054’s biochemical properties?
- Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/organism], and what are the quantitative dose-response relationships?"
- Ensure the question is testable via experimental design (e.g., enzyme assays, dose-response curves) and avoids vague terms like "effect" without mechanistic specificity .
Q. What strategies are effective for conducting a literature review on this compound?
- Systematic Approach :
Use databases (PubMed, Scopus) with Boolean terms: "this compound" AND ("mechanism" OR "kinetics" OR "toxicity").
Screen abstracts for relevance to your hypothesis, prioritizing peer-reviewed studies over preprint repositories.
Organize findings thematically (e.g., structural analogs, conflicting results) using tools like Zotero or Mendeley .
Q. How should I design an experiment to test this compound’s stability under varying pH conditions?
- Protocol :
- Independent Variables : pH levels (e.g., 4.0, 7.4, 9.0).
- Dependent Variables : Degradation rate (HPLC quantification), byproduct formation (mass spectrometry).
- Controls : Buffer-only samples, inert compound controls.
Advanced Research Questions
Q. How can I resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity data?
- Analytical Workflow :
Comparative Meta-Analysis : Tabulate in vitro IC50 values vs. in vivo LD50/MTD data from existing studies .
Mechanistic Hypotheses : Test for off-target effects (e.g., proteomics profiling) or metabolic activation (e.g., cytochrome P450 assays).
Statistical Reconciliation : Use Bland-Altman plots to assess agreement between datasets .
Q. What methodologies are optimal for elucidating this compound’s binding interactions with [target protein]?
- Techniques :
- Biophysical : Surface plasmon resonance (SPR) for kinetic constants (ka, kd).
- Structural : X-ray crystallography or cryo-EM for binding-site resolution.
- Computational : Molecular dynamics simulations to predict binding free energies (ΔG).
Q. How do I ensure ethical compliance when using animal models to study this compound’s pharmacokinetics?
- Framework :
Institutional Approval : Submit detailed protocols (dose ranges, euthanasia criteria) to the Animal Ethics Committee.
3Rs Principle : Replace animal use with in silico models where possible; refine procedures to minimize distress.
Data Transparency : Report attrition rates and adverse events in publications, adhering to ARRIVE guidelines .
Data Analysis & Interpretation
Q. How should I handle outliers in dose-response experiments with this compound?
- Protocol :
- Identification : Use Grubbs’ test or Tukey’s fences to define outliers.
- Resolution : Exclude outliers only if technical errors (e.g., pipetting inaccuracies) are confirmed. Retain biological variability unless proven artifactual.
- Documentation : Justify exclusions in supplementary materials to maintain reproducibility .
Q. What statistical models are appropriate for analyzing time-dependent effects of this compound?
- Methods :
- Longitudinal Analysis : Mixed-effects models to account for intra-subject variability.
- Survival Data : Kaplan-Meier curves with log-rank tests for toxicity thresholds.
- Software : Implement in R (lme4 package) or GraphPad Prism .
Tables for Methodological Reference
Key Considerations
- Interdisciplinary Alignment : Align hypotheses with methodologies (e.g., biochemistry with computational modeling) to avoid dissonance in conclusions .
- Transparency : Share raw datasets via repositories like Zenodo to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
